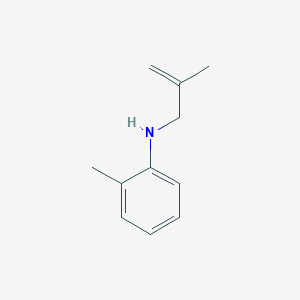![molecular formula C15H8N2O2 B14271351 4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine CAS No. 155049-67-5](/img/structure/B14271351.png)
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine is an organic compound characterized by the presence of a nitrophenyl group and a pyridine ring connected through a butadiyne linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine typically involves the coupling of 4-nitrophenylacetylene with 4-iodopyridine under Sonogashira coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine involves its interaction with molecular targets through its nitrophenyl and pyridine moieties. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can engage in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure with a butadiyne linker but different functional groups.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a butanedione linker with trifluoro and naphthyl groups.
Uniqueness
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine is unique due to the presence of both a nitrophenyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
155049-67-5 |
|---|---|
Formule moléculaire |
C15H8N2O2 |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
4-[4-(4-nitrophenyl)buta-1,3-diynyl]pyridine |
InChI |
InChI=1S/C15H8N2O2/c18-17(19)15-7-5-13(6-8-15)3-1-2-4-14-9-11-16-12-10-14/h5-12H |
Clé InChI |
XYNLCAYVCYKHTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC#CC2=CC=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


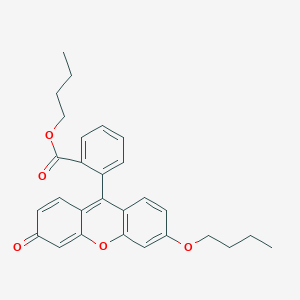
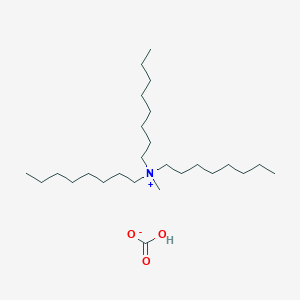
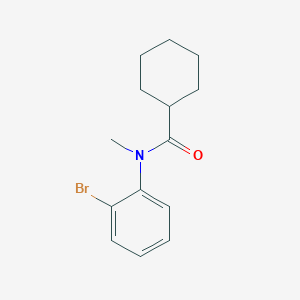

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)


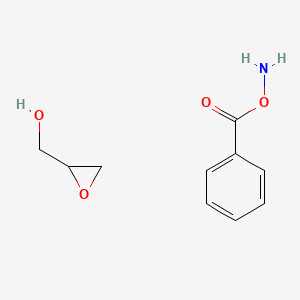
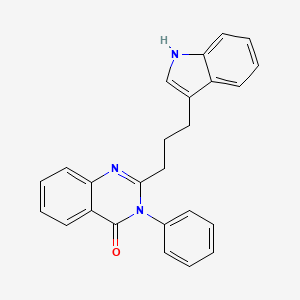
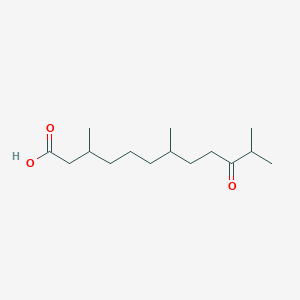
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
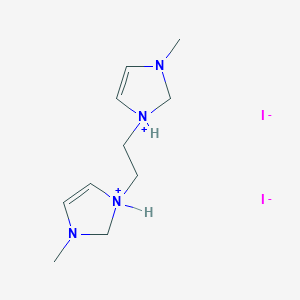
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
